Fmoc-Thr(PO3H2)-OH

Übersicht

Beschreibung

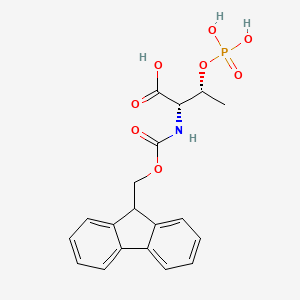

Fmoc-Thr(PO3H2)-OH: is a derivative of threonine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(PO3H2)-OH typically involves the protection of the threonine amino group with the Fmoc group. This is followed by the phosphorylation of the hydroxyl group on the threonine side chain. The process generally includes the following steps:

Protection of the Amino Group: The amino group of threonine is protected using the Fmoc group. This is achieved by reacting threonine with Fmoc chloride in the presence of a base such as sodium carbonate.

Phosphorylation: The hydroxyl group of the protected threonine is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or a similar reagent under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Solid-phase peptide synthesis (SPPS) techniques are often used, where the compound is synthesized on a solid support, allowing for easy purification and handling .

Analyse Chemischer Reaktionen

Key Reagents and Conditions

-

Coupling Reagents : HATU, HBTU, or PyBOP® are preferred for activating the carboxyl group .

-

Base : ≥3 equivalents of DIPEA are necessary to neutralize the acidic phosphate group and facilitate activation .

-

Coupling Time : Extended coupling times (up to 18 hours) are often required for efficient acylation .

Challenges

-

Slow Reaction Kinetics : The unprotected phosphate reduces solubility and reacts with coupling reagents, necessitating higher reagent excess .

-

Piperidine Interference : Piperidine (used for Fmoc deprotection) forms salts with the phosphate, reducing coupling efficiency. Counterion exchange with DIPEA/TFA mitigates this .

Deprotection and Stability

The Fmoc group is removed under basic conditions, while the phosphate remains intact under acidic cleavage.

Deprotection Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 20% Piperidine/DMF | Fmoc removal |

| 2 | DIPEA/TFA in DMF | Counterion exchange to prevent phosphate-piperidine salts |

Stability Considerations

-

Acidic Conditions : Stable in TFA (1–95%) during resin cleavage .

-

Basic Conditions : Prolonged exposure to piperidine may cause partial deprotection of phosphate esters .

Common Side Reactions

Global Deprotection and Cleavage

Final resin cleavage employs TFA-based cocktails to remove side-chain protections while preserving the phosphate group.

Typical Cleavage Conditions

Example Protocol

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

-

Add 10% H₂O and incubate overnight to ensure complete phosphate deprotection .

Comparative Analysis of Phosphorylated Amino Acid Derivatives

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Thr(PO3H2)-OH is predominantly used in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides.

- Table 1: Comparison of Phosphorylated Peptides Synthesized with this compound

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| H-Gly-Asp-Phe-Glu-Ile-Pro-Glu-Glu-Tyr(PO3H2)-Leu-NH2 | Involved in cell signaling pathways | |

| H-Ser-Tyr(PO3H2)-Thr-Ala-NH2 | Mimics phosphorylated proteins |

Biological Research

In biological studies, this compound is utilized to synthesize peptides that mimic phosphorylated proteins. This capability aids researchers in investigating cellular processes and protein interactions.

- Case Study : A study demonstrated that phosphorylated peptides synthesized using this compound could effectively mimic the phosphorylation status of proteins involved in signal transduction, allowing for deeper insights into cellular responses to stimuli .

Drug Discovery

The compound is instrumental in drug discovery, particularly for designing kinase inhibitors and other therapeutic agents targeting phosphorylation-dependent pathways.

- Table 2: Therapeutic Applications of Phosphorylated Peptides

| Therapeutic Target | Mechanism | Application |

|---|---|---|

| Kinases | Inhibition of phosphorylation | Development of anti-cancer drugs |

| Phosphatases | Modulation of dephosphorylation | Treatment for metabolic disorders |

Industrial Applications

In the pharmaceutical industry, this compound is employed for large-scale synthesis of peptide-based drugs and diagnostic tools. Its unique properties allow for the efficient production of high-purity phosphorylated peptides essential for various applications.

Wirkmechanismus

The mechanism of action of Fmoc-Thr(PO3H2)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The phosphate group mimics natural phosphorylation, allowing the synthesized peptides to interact with biological targets in a manner similar to naturally phosphorylated proteins. This interaction is crucial for studying signal transduction pathways and developing therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Ser(PO3H2)-OH: Similar to Fmoc-Thr(PO3H2)-OH but derived from serine instead of threonine.

Fmoc-Tyr(PO3H2)-OH: Derived from tyrosine and used in the synthesis of phosphorylated peptides.

Fmoc-Cys(PO3H2)-OH: Derived from cysteine and used in the synthesis of peptides with phosphorylated cysteine residues.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the phosphate group on the threonine residue. This combination allows for the synthesis of peptides that closely mimic naturally occurring phosphorylated threonine residues, making it particularly valuable in the study of protein phosphorylation and signal transduction .

Biologische Aktivität

Fmoc-Thr(PO3H2)-OH , also known as Fmoc-threonine phosphate, is a phosphoamino acid derivative utilized in peptide synthesis. The incorporation of phosphorylated residues into peptides is crucial for studying various biological processes, particularly those related to signal transduction and enzyme regulation. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the use of Fmoc (fluorenylmethyloxycarbonyl) chemistry, which allows for the selective protection and deprotection of amino acids during peptide assembly. The phosphate group in this compound is unprotected, making it a versatile building block for introducing phosphothreonine into peptides without the complications associated with protecting groups.

Key Characteristics

- Chemical Structure : this compound consists of an Fmoc group attached to a threonine residue that carries a phosphate group.

- Solubility : The compound is generally soluble in polar solvents, which facilitates its use in various biochemical assays.

Phosphorylation of threonine residues plays a significant role in cellular signaling pathways. It can modulate protein function, influence protein-protein interactions, and alter enzymatic activity. The biological activity of this compound can be attributed to its ability to mimic naturally occurring phosphothreonine residues in proteins.

Applications

- Peptide Synthesis : this compound is commonly used to synthesize phosphorylated peptides that are essential for studying signaling pathways and protein interactions.

- Biochemical Assays : Peptides containing phosphothreonine can be employed in assays to investigate the binding affinities of proteins that recognize phosphorylated residues.

Case Studies

- SH2 Domain Interactions : Research has demonstrated that peptides containing phosphothreonine exhibit specific binding to SH2 domains, which are critical for signal transduction in cells. For instance, studies have shown that the introduction of phosphothreonine into peptides significantly enhances their affinity for SH2-containing proteins .

- Enzyme Activity Modulation : In studies examining protein kinases and phosphatases, the incorporation of this compound into substrates has been shown to affect enzymatic activity. This modification can either activate or inhibit enzyme function depending on the context of the phosphorylation .

Research Findings

Several studies have focused on the biological implications of incorporating phosphoamino acids like this compound into peptides:

Eigenschaften

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIKUSCYAJQLRR-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.